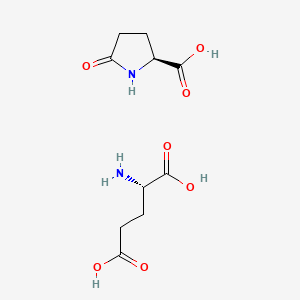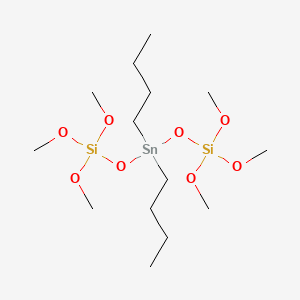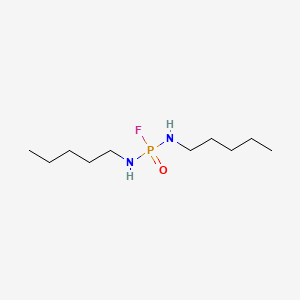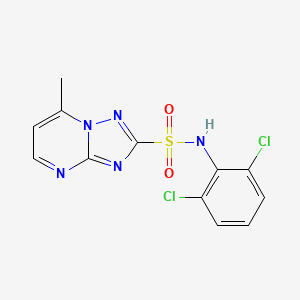
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. This compound is part of the triazolopyrimidine family, which is characterized by its unique structure that includes a triazole ring fused to a pyrimidine ring. The presence of the sulfonamide group and the dichlorophenyl and methyl substituents further enhances its chemical properties and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- typically involves the condensation of 5-alkoxy-1,2,4-triazolo(1,5-c)pyrimidine-2-sulfonyl halides with ortho-substituted N-trialkylsilylanilines . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol and specific temperature and pressure settings to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate the production demands, and additional steps may be included to purify the final product. The use of advanced equipment and technology ensures the consistency and quality of the compound produced.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is widely used as a herbicide in agriculture, providing effective control of unwanted vegetation.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. In the context of its herbicidal activity, the compound inhibits key enzymes involved in plant growth and development, leading to the death of the targeted plants. The presence of the sulfonamide group and the dichlorophenyl substituent enhances its binding affinity and effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-dichlorophenyl)-5-chloro-7-methoxy-1,2,4-triazolo(1,5-c)pyrimidine-2-sulfonamide
- 5-Fluoromethyl-1,2,4-triazolo(1,5-A)-pyrimidines
- N-aryl(1,2,4)triazolo(1,5-a)pyrazine-2-sulfonamide
Uniqueness
Compared to similar compounds, (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- stands out due to its specific substituents, which enhance its chemical stability and biological activity. The presence of the dichlorophenyl and methyl groups provides unique properties that make it more effective as a herbicide and potentially useful in other applications.
Propiedades
Número CAS |
98967-26-1 |
|---|---|
Fórmula molecular |
C12H9Cl2N5O2S |
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H9Cl2N5O2S/c1-7-5-6-15-11-16-12(17-19(7)11)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3 |
Clave InChI |
VLVFFSWXMFWDLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NC2=NC(=NN12)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



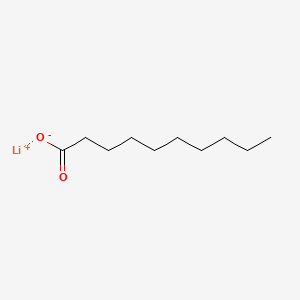
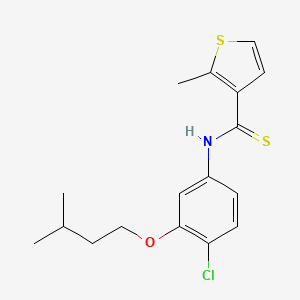


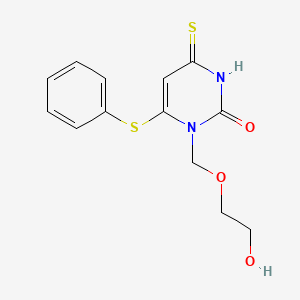
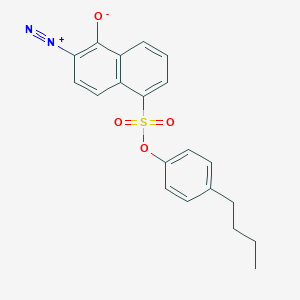
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
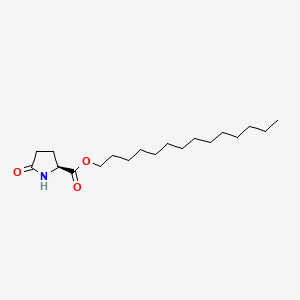
![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
